molecular formula C20H22N6O3 B2921035 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1351607-87-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide

Cat. No.: B2921035
CAS No.: 1351607-87-8
M. Wt: 394.435
InChI Key: RPYPQZYTXWXMQJ-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide is a synthetic small molecule designed for research purposes. This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole ring and an acetamidoethoxy-linked anilide carboxamide group. The pyrazole scaffold is a well-known medicinal chemistry building block, frequently incorporated into compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . Furthermore, pyrazole-based structures are recognized for their potential to inhibit key enzymatic targets, such as protein kinases and cyclin-dependent kinases (CDKs) . The specific structural motifs in this molecule, particularly the pyridazine-carboxamide linked to a phenyl ring via a flexible chain, suggest potential for interaction with various biological targets in biochemical assays. Researchers can investigate this compound as a potential kinase inhibitor, a modulator of signal transduction pathways, or a lead structure in drug discovery programs. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(2-acetamidoethoxy)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-13-12-14(2)26(25-13)19-9-8-18(23-24-19)20(28)22-16-4-6-17(7-5-16)29-11-10-21-15(3)27/h4-9,12H,10-11H2,1-3H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYPQZYTXWXMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OCCNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone. The final step involves the coupling of the pyrazole and pyridazine rings with the acetamidoethoxyphenyl group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

Compound A: 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (EP 4,374,877 A2)

  • Substituents : Cyclopropanecarboxamido at position 6, triazole at position 3.
  • Key Differences : The triazole and cyclopropane groups in Compound A introduce rigidity and distinct hydrogen-bonding profiles compared to the pyrazole and flexible acetamidoethoxy chain in the target compound.

Compound B : (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-N-[4-(trifluoromethyl)phenyl]pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)

  • Core Structure : Pyrrolo[1,2-b]pyridazine instead of pyridazine.
  • Key Differences : The fused pyrrolo ring increases molecular complexity and lipophilicity, while the trifluoromethyl group enhances metabolic stability.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~430 (estimated) ~450 (patent data) ~750 (LCMS: m/z 754 )
HPLC Retention Time Not reported Not reported 1.32 minutes
Key Functional Groups Pyrazole, acetamidoethoxy Triazole, cyclopropane Trifluoromethyl, pyrrolo

The target compound’s acetamidoethoxy group likely improves aqueous solubility relative to Compound A’s cyclopropane and Compound B’s trifluoromethyl substituents, which are more hydrophobic .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystalline Forms : Compound A’s patent highlights polymorphic forms, suggesting robust crystal packing via N–H···O and C–H···N interactions . The target compound’s pyrazole and acetamidoethoxy groups may foster similar hydrogen-bonding networks, though its flexibility could reduce crystallinity compared to Compound A .
  • Computational Insights : Tools like Multiwfn could analyze electron density distributions, revealing differences in charge transfer between the pyrazole (target) and triazole (Compound A) .

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide is a novel derivative of pyrazole that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of the compound based on available literature, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol. The presence of the pyrazole ring and additional functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O3C_{18}H_{22}N_{4}O_{3}
Molecular Weight342.39 g/mol
LogP2.188
Polar Surface Area34.89 Ų

Antioxidant Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant activity. The compound under review has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress. This property is particularly relevant in conditions such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other known pyrazole drugs like celecoxib . In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures.

Anticancer Activity

Research indicates that compounds containing a pyrazole moiety can exhibit anticancer properties through various mechanisms, including induction of apoptosis and inhibition of tumor cell proliferation. Preliminary studies on related compounds suggest that the target compound may also possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with key enzymes involved in inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with targets implicated in inflammatory pathways and cancer signaling .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to the compound :

  • Study on Antioxidant Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant free radical scavenging activity, correlating with their structural features .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, highlighting their ability to inhibit COX enzymes and reduce inflammation in animal models .
  • Anticancer Evaluation : A recent publication reviewed various pyrazole derivatives' anticancer activities, indicating that modifications at the pyrazole ring could enhance potency against specific cancer types .

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